molecular formula C12H16N4O3S B2531066 2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide CAS No. 1396846-70-0

2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide

Cat. No.: B2531066
CAS No.: 1396846-70-0
M. Wt: 296.35
InChI Key: QRJLXIGAPSFKNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide is a structurally complex molecule featuring a pyrazolo[1,5-a]pyridine core substituted with an acetamide group and an N-methylmethylsulfonamido moiety. The pyrazolo[1,5-a]pyridine scaffold is a bicyclic heteroaromatic system known for its versatility in medicinal chemistry, often contributing to interactions with biological targets due to its planar aromaticity and hydrogen-bonding capabilities .

Properties

IUPAC Name

2-[methyl(methylsulfonyl)amino]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3S/c1-15(20(2,18)19)9-12(17)13-7-10-8-14-16-6-4-3-5-11(10)16/h3-6,8H,7,9H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJLXIGAPSFKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC1=C2C=CC=CN2N=C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the pyrazolo[1,5-a]pyridine intermediate with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

    N-methylation: The final step involves the methylation of the sulfonamide nitrogen using a methylating agent like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as the presence of a catalyst or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Anticancer Activity

Pyrazolo[1,5-a]pyridine derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can act as selective protein inhibitors, potentially leading to the development of new anticancer drugs. For instance, a study highlighted the synthesis and functionalization of various pyrazolo[1,5-a]pyrimidines, demonstrating their ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer types . The structural modifications in compounds like 2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide may enhance their efficacy against cancer cells by targeting specific pathways involved in tumor growth.

Antimicrobial Properties

The antimicrobial activity of pyrazolo[1,5-a]pyridine derivatives has also been documented. A series of compounds derived from this scaffold have shown promising antifungal activity against various strains of Candida and other pathogens, outperforming traditional antifungal agents like fluconazole . This suggests that this compound may possess similar properties, making it a candidate for further investigation in treating fungal infections.

Antituberculosis Agents

Recent studies have explored the potential of pyrazolo[1,5-a]pyridine derivatives as antituberculosis agents. Compounds designed with this scaffold exhibited significant potency against drug-resistant strains of Mycobacterium tuberculosis, showcasing low minimum inhibitory concentrations (MIC) . The structural characteristics of this compound could be optimized to enhance its activity against resistant strains.

Enzyme Inhibition

The compound's sulfonamide moiety suggests potential for enzyme inhibition applications. Pyrazolo[1,5-a]pyridine derivatives have been identified as inhibitors for various protein kinases implicated in cancer and other diseases . The specific interactions between this compound and target enzymes could be elucidated through docking studies and further biological assays.

Antiviral Activity

Emerging research indicates that derivatives of pyrazolo[1,5-a]pyridine may exhibit antiviral properties. A novel class of pyridine-based sulfonamides has shown significant antiviral activity against herpes simplex virus type 1 (HSV-1) . Investigating the antiviral potential of this compound could open new avenues for therapeutic development against viral infections.

Summary Table of Applications

ApplicationKey FindingsReferences
Anticancer ActivitySelective protein inhibitors; induces apoptosis in cancer cells
Antimicrobial PropertiesEffective against Candida strains; superior to fluconazole
Antituberculosis AgentsPotent against drug-resistant Mycobacterium tuberculosis
Enzyme InhibitionPotential inhibitor for protein kinases involved in disease processes
Antiviral ActivitySignificant reduction in viral load against HSV-1

Mechanism of Action

The mechanism of action of 2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle: The target compound’s pyrazolo[1,5-a]pyridine core differs from the pyrazolo[1,5-a]pyrimidine in F-DPA, DPA-714, and GMA derivatives.
  • Sulfonamido vs. Other Substituents: The N-methylmethylsulfonamido group in the target compound contrasts with fluorophenyl (F-DPA) or hydroxyethoxyethylamino (Pir-8-30) groups. Sulfonamides are known for their metabolic stability and resistance to oxidation compared to ethers or amines .
  • Acetamide Linker : The acetamide moiety is conserved across many analogs (e.g., GMA series, F-DPA), suggesting its role as a flexible spacer for optimizing binding interactions .

Physicochemical and ADME Properties

  • Metabolic Stability : Sulfonamides generally resist cytochrome P450-mediated oxidation, contrasting with ester- or amine-containing analogs (e.g., GMA 16) that may undergo faster degradation .

Biological Activity

2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₂H₁₆N₄O₃S and a molecular weight of 296.35 g/mol. Its structure includes a pyrazolo[1,5-a]pyridine moiety linked to a sulfonamide group, which is crucial for its biological interactions. The synthesis typically involves multi-step reactions starting from simple precursors, including the formation of the pyrazolo core and subsequent modifications to introduce the sulfonamide group and methylation .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The exact pathways can vary depending on the biological context, but it is hypothesized that the compound may modulate enzyme activity or receptor signaling pathways .

Biological Activities

Research indicates that compounds containing pyrazole derivatives exhibit a wide range of biological activities, such as:

  • Anti-inflammatory : Similar pyrazole compounds have shown efficacy in inhibiting cyclooxygenase enzymes, leading to reduced inflammation .
  • Antimicrobial : Pyrazole derivatives have been tested against various bacterial strains, demonstrating significant antimicrobial properties .
  • Anticancer : Some studies suggest that pyrazole compounds can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Inhibitory Activity Against Enzymes

A study evaluated the inhibitory effects of related pyrazole compounds on mushroom tyrosinase (mTYR), an enzyme involved in melanin production. The results highlighted that certain structural modifications significantly enhance inhibitory potency. For example, compounds with specific hydroxyl substituents exhibited over 90% inhibition at low concentrations .

CompoundTyrosinase Inhibition (%)IC50 (μM)
1a40.8936.14
1b96.690.88
1c18.96>100

This table illustrates how structural variations influence biological activity, suggesting that similar modifications in this compound could yield potent inhibitors against specific targets .

Anticancer Activity

In another investigation focusing on anticancer properties, derivatives of pyrazolo compounds were shown to inhibit cell proliferation in various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways and modulation of signaling proteins associated with cell survival and death .

Comparative Analysis with Similar Compounds

When compared to other related compounds:

  • 2-(N-methylsulfonamido)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide lacks the additional methyl group on the sulfonamide nitrogen.
  • N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide does not contain the sulfonamide group.

These comparisons highlight the unique structural features of this compound that may confer specific biological properties not seen in its analogs .

Q & A

Basic Research Questions

Q. What are the key synthetic routes and intermediates for preparing 2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of core structures like the pyrazolo[1,5-a]pyridine and methylsulfonamide derivatives. Coupling reactions under controlled conditions (e.g., using catalysts like Pd for cross-coupling or activating agents for amide bond formation) are critical. For example, intermediates such as N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)amine precursors are synthesized before sulfonamide incorporation. Analytical validation via HPLC and NMR ensures intermediate purity .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. High-Performance Liquid Chromatography (HPLC) assesses purity (>95% typically required for biological testing). X-ray crystallography (if crystals are obtainable) provides absolute stereochemical confirmation, as demonstrated in related pyrazolo-pyrimidine acetamides .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling pyrazolo[1,5-a]pyridine and sulfonamide intermediates?

  • Methodological Answer : Optimization involves screening solvents (e.g., DMF, THF), temperatures (room temp to 80°C), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling). For example, highlights the use of pyridine as a base for sulfanylation reactions. Design of Experiments (DoE) frameworks can systematically vary parameters (e.g., molar ratios, reaction time) to maximize yield and minimize side products .
Reaction Parameter Optimal Range Impact on Yield
SolventDMF/THF (1:1)Enhances solubility
Temperature60–70°CAccelerates coupling
Catalyst Loading5–10 mol% PdBalances cost/rate

Q. How to resolve discrepancies in biological activity data across studies?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or compound purity. Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cellular viability). Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like kinases or GPCRs, aligning with experimental IC₅₀ values. For instance, compares anti-inflammatory effects in RAW 264.7 macrophages with structural analogs to identify critical functional groups .

Q. What strategies are effective for improving metabolic stability in vivo?

  • Methodological Answer : Introduce steric hindrance (e.g., methyl groups on the pyridine ring) or replace labile bonds (e.g., ester-to-amide substitution). Pharmacokinetic studies in rodent models, supported by LC-MS/MS quantification, assess half-life improvements. notes that trifluoromethyl groups in benzenesulfonamide analogs enhance metabolic resistance via electronegative shielding .

Data-Driven Analysis and Case Studies

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : Synthesize derivatives with systematic modifications (e.g., varying substituents on the pyridine or sulfonamide moieties). Test against target proteins (e.g., kinase panels) and correlate activity with computed descriptors (e.g., LogP, polar surface area). provides a comparative table of analogs, highlighting how bromine substitution increases potency against cancer cell lines .

Q. What computational tools are recommended for predicting off-target interactions?

  • Methodological Answer : Use Schrödinger’s PANTHER or SwissTargetPrediction to identify potential off-targets. Molecular dynamics simulations (e.g., GROMACS) assess binding stability. ’s ICReDD framework integrates quantum chemical calculations with experimental feedback to refine predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.